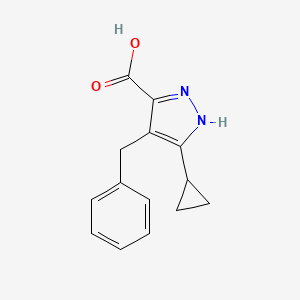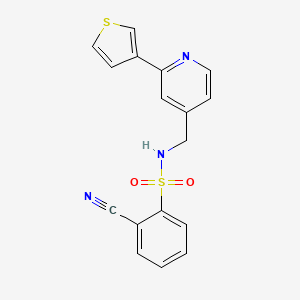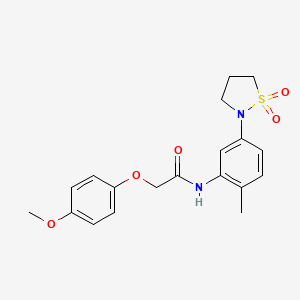
2-((4-fluorophenyl)thio)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((4-fluorophenyl)thio)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as "Compound X" and is a member of the thioacetamide family of compounds. In
Aplicaciones Científicas De Investigación
Heterocyclic Compound Applications
Thiophene, a core structural component related to the compound , plays a significant role in material science and pharmaceuticals due to its diverse applications. Substituted thiophenes exhibit a wide range of biological activities, including antibacterial, antifungal, and antiprotozoal properties, among others. Additionally, polymeric thiophenes are utilized in various electronic applications such as thin-film transistors and solar cells. This highlights the potential of thiophene derivatives, including 2-((4-fluorophenyl)thio)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)acetamide, in contributing to advancements in both pharmaceuticals and material science (Nagaraju et al., 2018).
Anticancer Activity
Another significant area of application for compounds related to this compound is in the development of anticancer agents. For instance, derivatives of N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide have demonstrated powerful cytotoxic results against breast cancer cell lines, indicating the potential of such compounds in cancer therapy. These results highlight the importance of structural and spectral features in determining the effectiveness of these compounds as anticancer agents (Abu-Melha, 2021).
Photovoltaic Efficiency and NLO Activity
Moreover, the study of benzothiazolinone acetamide analogs, which share structural similarities with the target compound, has shown promising results in photovoltaic efficiency and non-linear optical (NLO) activity. These compounds have demonstrated good light harvesting efficiency (LHE) and potential for use in dye-sensitized solar cells (DSSCs), alongside exhibiting significant NLO activity, which is crucial for various optical applications. Such research underscores the potential of these compounds in renewable energy technologies and optical applications (Mary et al., 2020).
Chemoselective Acetylation in Drug Synthesis
Furthermore, the chemoselective acetylation of aminophenols, utilizing derivatives related to this compound, has been explored for the synthesis of antimalarial drugs. This process emphasizes the compound's relevance in the synthesis of bioactive molecules, showcasing its utility in developing therapeutic agents through selective modification techniques (Magadum & Yadav, 2018).
Propiedades
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-N-[(1-thiophen-3-ylcyclopentyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FNOS2/c19-15-3-5-16(6-4-15)23-12-17(21)20-13-18(8-1-2-9-18)14-7-10-22-11-14/h3-7,10-11H,1-2,8-9,12-13H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFXYPOLHOMBOPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)CSC2=CC=C(C=C2)F)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FNOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,2R,4S)-Bicyclo[2.2.1]heptane-2-sulfonyl chloride](/img/structure/B2517217.png)

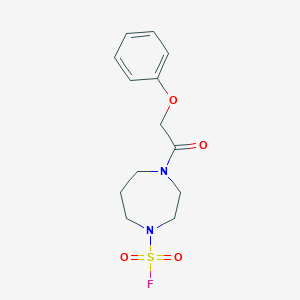
![2-[4-(4-fluoroanilino)quinazolin-2-yl]sulfanyl-N-(3-methoxypropyl)acetamide](/img/structure/B2517220.png)
![(3,5-dimethylisoxazol-4-yl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone](/img/structure/B2517222.png)
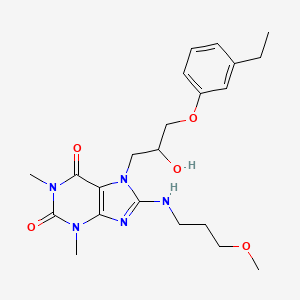

![4-[(4-tert-butylphenyl)sulfonyl]-1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole](/img/structure/B2517227.png)


